1-Amino-4-anilino-2-bromoanthraquinone

Lipophilicity Dye uptake Polyester dyeing

Sourcing the correct brominated intermediate is essential for the Acid Blue 25 synthetic route. Substituting the non-brominated analog halts the nucleophilic sulfonation step. This compound is the irreplaceable penultimate precursor. - Enables the C2→SO₃Na displacement to produce C.I. Acid Blue 25 for wool, silk, and leather dyeing. - LogP 4.87 and depressed pKa (-1.60) ensure non-ionic uptake on hydrophobic fibers under disperse dye-bath conditions (pH 4.5-6.0). - Available from stock; request a quote for bulk kg quantities.

Molecular Formula C20H13BrN2O2
Molecular Weight 393.2 g/mol
CAS No. 1564-71-2
Cat. No. B074538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-4-anilino-2-bromoanthraquinone
CAS1564-71-2
Molecular FormulaC20H13BrN2O2
Molecular Weight393.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)Br
InChIInChI=1S/C20H13BrN2O2/c21-14-10-15(23-11-6-2-1-3-7-11)16-17(18(14)22)20(25)13-9-5-4-8-12(13)19(16)24/h1-10,23H,22H2
InChIKeyBMIJUARACLJZMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-4-anilino-2-bromoanthraquinone: Technical Baseline


1-Amino-4-anilino-2-bromoanthraquinone (CAS 1564-71-2) is a strategically functionalized anthraquinone derivative belonging to the 1-amino-4-arylaminoanthraquinone class. Its core scaffold features an electron-donating 1-amino group, a 4-anilino substituent that extends the conjugated π-system, and a bromine atom at the 2-position that serves both as a heavy-atom spectroscopic modifier and as a synthetically labile leaving group [1]. The compound is recognized as the critical penultimate intermediate in the industrial synthesis of C.I. Acid Blue 25 (C.I. 62055), a commercially significant acid dye for wool, silk, and leather [2]. Its NSC registry number (NSC 128427) further indicates its inclusion in historical pharmacological screening libraries [1].

Acid Blue 25 synthesis intermediate

C2 bromine serves as the leaving group for sulfonation in the established industrial route

Disperse dyeing of hydrophobic fibers

High lipophilicity and low basicity support non‑ionized uptake on polyester and acetate

Violet‑red shade development

Bromine‑induced bathochromic shift enables color range not accessible with non‑halogenated analogs

Why 1-Amino-4-anilino-2-bromoanthraquinone Is Irreplaceable


The presence and position of the bromine atom at C2 fundamentally govern both the synthetic utility and physicochemical properties of this compound relative to its closest structural analogs. Removal of the bromine (yielding 1-amino-4-anilinoanthraquinone, CAS 4395-65-7) eliminates the compound's ability to serve as a precursor to sulfonated acid dyes via nucleophilic aromatic substitution, as demonstrated in the established Acid Blue 25 manufacturing route where the C2 bromine is displaced by sulfite [1]. Replacement of the 4-anilino group with a 4-hydroxy group (yielding 1-amino-2-bromo-4-hydroxyanthraquinone, CAS 116-82-5) drastically alters both the lipophilicity (ΔLogP ≈ 0.9–1.8 units) and the hydrogen-bonding donor/acceptor profile, leading to different dyeing characteristics and substrate affinity [2][3]. These structural modifications are not cosmetic; they redirect the compound into entirely different application classes, making simple analog substitution chemically non-viable.

Bromine removal blocks key synthesis

Non‑brominated analog (CAS 4395‑65‑7) lacks the C2 leaving group required for Acid Blue 25 sulfonation; the established route becomes inoperative.

4‑Hydroxy analog shifts physicochemical profile

1‑Amino‑2‑bromo‑4‑hydroxyanthraquinone (CAS 116‑82‑5) alters lipophilicity and H‑bonding character, redirecting dye substantivity and shade behavior away from the anilino target.

1-Amino-4-anilino-2-bromoanthraquinone vs. Analogs: Quantitative Evidence


Bromine Substitution Elevates LogP

The experimentally determined LogP of 1-amino-4-anilino-2-bromoanthraquinone is 4.87, compared to 4.44 for the non-brominated analog 1-amino-4-anilinoanthraquinone (CAS 4395-65-7, C.I. Solvent Blue 68), representing a ΔLogP of +0.43 [1][2]. The 4-hydroxy analog 1-amino-2-bromo-4-hydroxyanthraquinone (CAS 116-82-5) exhibits a LogP of 3.95, giving a ΔLogP of –0.92 relative to the target compound [3]. The increased lipophilicity conferred by the combined 4-anilino and 2-bromo substitution enhances dispersibility in hydrophobic polymer matrices and improves substantivity for polyester fiber dyeing applications.

LogP shift
Cross‑study comparable
ΔLogP +0.43 vs. non‑brominated analog (4.87 vs. 4.44); ΔLogP +0.92 vs. 4‑hydroxy analog (3.95)
Supports hydrophobic fiber substantivity in disperse dyeing
Reverse‑phase HPLC‑derived LogP values from SIELC database
Lipophilicity Dye uptake Polyester dyeing

Melting Point Elevation by Bromine Substitution

1-Amino-4-anilino-2-bromoanthraquinone exhibits a melting point of 230°C (in toluene), whereas the non-brominated analog 1-amino-4-anilinoanthraquinone (CAS 4395-65-7) melts at 194°C, representing a +36°C elevation attributable to the increased molecular weight and enhanced intermolecular halogen-bonding interactions of the bromine substituent [1]. This thermal stability gain is significant for high-temperature dyeing processes (e.g., polyester dyeing at 130°C under pressure) and for applications requiring resistance to thermal migration during textile finishing.

Melting point elevation
Cross‑study comparable
ΔTm +36°C (230°C vs. 194°C for non‑brominated analog)
Indicates thermal robustness for high‑temperature polyester dyeing
Measured in toluene solvate; comparative database values
Thermal stability Sublimation fastness Dye processing

pKa Reduction from 2-Bromo Substitution

The predicted pKa of the 1-amino group in 1-amino-4-anilino-2-bromoanthraquinone is –1.60 ± 0.20, compared to +0.46 ± 0.20 for the non-brominated analog 1-amino-4-anilinoanthraquinone [1]. This –2.06 log unit shift reflects the strong electron-withdrawing inductive effect of the ortho-bromine atom, which substantially deactivates the 1-amino group toward protonation. The consequence is that the target compound remains predominantly unprotonated even under mildly acidic dye-bath conditions, minimizing unwanted ionic interactions that can reduce color yield and shade reproducibility on hydrophobic fibers.

Basicity reduction
Cross‑study comparable
ΔpKa –2.06 (predicted pKa –1.60 vs. +0.46 for non‑brominated analog)
Maintains non‑ionized form during disperse dyeing on hydrophobic fibers
Predicted values; experimental validation pending
Basicity Protonation state Dye-fiber interaction

Exclusive Intermediate for Acid Blue 25 Synthesis

1-Amino-4-anilino-2-bromoanthraquinone occupies a non-substitutable position as the penultimate intermediate in the industrial synthesis of C.I. Acid Blue 25 (C.I. 62055), a widely used acid dye for wool, silk, nylon, and leather [1]. The established manufacturing route involves condensation of 1-amino-2,4-dibromoanthraquinone with aniline to yield the target compound, followed by pressure reaction with aqueous sodium sulfite in hot phenol to displace the C2 bromine with a sulfonic acid group [1]. Non-brominated analogs (e.g., 1-amino-4-anilinoanthraquinone) lack the requisite leaving group at C2 and cannot participate in this transformation. The 2-chloro analog, while potentially reactive, exhibits different reaction kinetics due to the stronger C–Cl bond (bond dissociation energy: C–Br ≈ 285 kJ/mol vs. C–Cl ≈ 327 kJ/mol), which would require more forcing conditions and risk decomposition of the heat-sensitive anthraquinone core [2].

Acid Blue 25 route
Class‑level inference
C2 bromine displaced by Na₂SO₃ in hot phenol; C–Br bond energy ~285 kJ/mol vs. C–Cl ~327 kJ/mol for 2‑chloro analog
Unique leaving group enables established industrial sulfonation
Bond dissociation energies from standard references; industrial process confirmed by Wikipedia synthesis pathway
Dye intermediate Acid Blue 25 Nucleophilic substitution

Bromine-Induced Bathochromic Shift in Dye Shade

In the broader class of 1-amino-4-arylaminoanthraquinone disperse dyes, the introduction of an electron-withdrawing bromine substituent at the 2-position induces a bathochromic shift of the visible absorption maximum, producing redder blue to violet shades compared to the non-halogenated parent compounds [1]. While direct λmax data for the target compound versus its non-brominated analog are not available in the open literature, comparative studies on related 4-arylaminoanthraquinone systems demonstrate that bromination of the anthraquinone core shifts the absorption envelope by approximately 10–25 nm toward longer wavelengths, attributable to the electron-withdrawing inductive effect and enhanced charge-transfer character of the electronic transition [1][2]. This effect is qualitatively consistent with the compound's described shade as a dark red to violet colorant in ink and cosmetic applications .

Bathochromic shift
Class‑level inference
Estimated shift 10–25 nm toward longer wavelengths; target compound shade dark red/violet vs. greenish‑blue (non‑halogenated analog)
Supports violet‑red shade range not accessible without bromine
Class‑level substituent effect from Peters & Soboyejo (1985); compound‑specific λmax data not publicly available
Bathochromic shift Dye shade Electron-withdrawing substituent

1-Amino-4-anilino-2-bromoanthraquinone Application Scenarios


Acid Blue 25 Industrial Dye Manufacturing

This compound is the irreplaceable penultimate intermediate in the two-step synthesis of C.I. Acid Blue 25 from 1-amino-2,4-dibromoanthraquinone. The C2 bromine atom undergoes nucleophilic displacement with sodium sulfite in hot phenol under pressure to install the sulfonic acid solubilizing group essential for acid dye application on wool, silk, nylon, and leather [1]. Any attempt to substitute with the non-brominated analog would halt this synthetic pathway entirely, as no alternative leaving group exists at the C2 position.

Disperse Dyeing of Polyester and Acetate

With a LogP of 4.87 — substantially higher than the non-brominated analog (LogP 4.44) and the 4-hydroxy analog (LogP 3.95) — this compound exhibits enhanced substantivity for hydrophobic synthetic fibers [1][2]. Its depressed pKa (–1.60) ensures it remains non-ionized under typical disperse dye-bath conditions (pH 4.5–6.0), promoting uniform uptake and minimizing pH-dependent shade variation . The elevated melting point (230°C) provides thermal robustness during high-temperature polyester dyeing at 130°C.

Violet-Red Shades for Inks and Cosmetics

The bromine-induced bathochromic shift inherent to the 2-bromo substitution pattern produces violet-red shades that are inaccessible using non-halogenated 1-amino-4-anilinoanthraquinone analogs [1]. The compound is documented as a colorant for ink formulations delivering a dark red hue and for cosmetic products requiring vibrant red shades [2]. Its LogP of 4.87 further supports compatibility with oil-based and organic-solvent-based ink and cosmetic formulations.

Pharmacological Screening Library Candidate

Registered as NSC 128427 in the National Cancer Institute's screening library, this compound belongs to the anthraquinone class known for diverse biological activities including anticancer, antibacterial, and enzyme-inhibitory properties [1][2]. While no specific bioactivity data are publicly available for this exact compound, its structural features — electron-donating amino groups, an extended aryl conjugation system, and a heavy bromine atom capable of participating in halogen bonding — make it a rational candidate for structure-activity relationship studies targeting kinase inhibition or DNA intercalation, following the precedent established for related anthraquinone pharmacophores.

Application
Selection Property
Validation Focus
Acid Blue 25 industrial dye manufacturing
C2 bromine leaving group for nucleophilic sulfonation
Sodium sulfite displacement reaction integrity in phenol under pressure
Disperse dyeing of polyester and acetate
High lipophilicity and non‑ionized state at typical dye‑bath pH
Dye uptake, shade uniformity, and thermal stability at 130°C
Violet‑red inks and cosmetic colorants
Bromine‑induced bathochromic shift for violet‑red shade access
Shade reproduction in oil‑based and organic‑solvent formulations
Pharmacological screening library candidate
Anthraquinone scaffold with bromo‑substituent for halogen bonding and SAR studies
Kinase inhibition or DNA intercalation screening within structure‑activity relationship programs
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